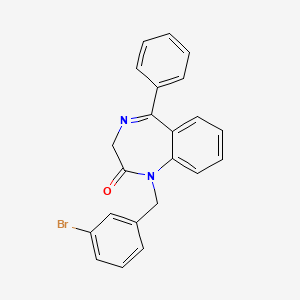

1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Beschreibung

1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 3-bromobenzyl substituent at position 1 and a phenyl group at position 4. Benzodiazepines are a class of psychoactive drugs with a core structure consisting of a benzene ring fused to a diazepine ring. Modifications at positions 1, 2, 3, 5, and 7 of this scaffold significantly influence pharmacological properties such as receptor affinity, metabolic stability, and therapeutic effects (e.g., anxiolytic, anticonvulsant, or sedative) . The 3-bromobenzyl group in this compound introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration and modulate interactions with γ-aminobutyric acid (GABAA) receptors .

Eigenschaften

IUPAC Name |

1-[(3-bromophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O/c23-18-10-6-7-16(13-18)15-25-20-12-5-4-11-19(20)22(24-14-21(25)26)17-8-2-1-3-9-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDOUMOWPSWOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves several steps:

Starting Materials: The synthesis begins with the preparation of the core benzodiazepine structure, which can be derived from various starting materials such as o-phenylenediamine and benzoyl chloride.

Bromination: The introduction of the bromobenzyl group is achieved through a bromination reaction. This involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Cyclization: The final step involves cyclization to form the benzodiazepine ring. This can be achieved through various methods, including the use of acid or base catalysts to facilitate the ring closure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and other advanced techniques to ensure consistency and scalability.

Analyse Chemischer Reaktionen

1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo several types of chemical reactions:

Substitution Reactions: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Cyclization and Ring-Opening: The benzodiazepine ring can undergo cyclization and ring-opening reactions, depending on the reagents and conditions used. These reactions can lead to the formation of various derivatives with different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the effects of benzodiazepines on various biological systems. It can serve as a model compound to investigate the binding affinity and activity of benzodiazepine receptors.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers explore its efficacy and safety in treating conditions like anxiety, epilepsy, and muscle spasms.

Industry: In the pharmaceutical industry, the compound can be used in the development of new drugs. Its unique properties may lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system:

Binding to Receptors: The compound binds to benzodiazepine receptors in the brain, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the nervous system.

Molecular Targets: The primary molecular targets are the GABA-A receptors, which play a crucial role in regulating neuronal excitability. By modulating these receptors, the compound can induce sedative, anxiolytic, and anticonvulsant effects.

Pathways Involved: The activation of GABA-A receptors leads to the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal activity. This mechanism underlies the compound’s therapeutic effects in conditions like anxiety and epilepsy.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Position 1 Modifications : The 3-bromobenzyl group in the target compound contrasts with smaller substituents (e.g., methyl in S-1530 or cyclopropylmethyl in prazepam ). Increased lipophilicity from the bromobenzyl group may prolong half-life but reduce metabolic clearance compared to compounds with hydroxyl groups (e.g., lorazepam ).

- Position 7 Halogenation : Unlike bromazepam (7-bromo ) or phenazepam (7-bromo ), the target compound lacks a halogen at position 7. Halogens here enhance GABAA receptor binding; thus, the target may exhibit lower potency than these analogs.

- Position 5 Aryl Groups: The phenyl group at position 5 is shared with nordazepam , but substitutions like 2-chlorophenyl (phenazepam ) or 2-pyridinyl (bromazepam ) confer distinct receptor interactions.

Physicochemical Properties:

- Metabolic Stability : Lack of a hydroxyl group (cf. lorazepam ) may reduce glucuronidation, extending half-life.

Research Findings and Therapeutic Potential

- Anticonvulsant Activity: Derivatives with azomethine groups at position 7 (e.g., 7-[(E)-arylideneamino] analogs) demonstrate potent anticonvulsant effects . The target compound’s unmodified position 7 may limit this activity.

- Anxiolytic/Sedative Effects: Structural analogs like nordazepam and bromazepam are clinically used anxiolytics, suggesting the target compound may share these properties.

- Anti-inflammatory and Antitumor Potential: Benzodiazepines with extended aryl systems (e.g., 5-(4’-methoxybiphenyl) ) show non-CNS activities, but the target compound’s simplicity may restrict such effects .

Biologische Aktivität

1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure, characterized by a bromobenzyl group and a phenyl moiety, suggests potential pharmacological activities. This article explores its biological activity, particularly its anticonvulsant properties, mechanisms of action, and comparative analysis with other benzodiazepines.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H11BrN2O |

| Molecular Weight | 315.165 g/mol |

| IUPAC Name | 7-Bromo-5-phenyl-1,3-dihydro-1H-1,4-benzodiazepin-2-one |

| SMILES | BrC1=CC2=C(NC(=O)CN=C2C3=CC=CC=C3)C=C1 |

Benzodiazepines primarily exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's action in the central nervous system. The presence of the bromine atom at the 3-position of the benzyl group may enhance binding affinity to these receptors, potentially leading to improved therapeutic efficacy compared to other derivatives in its class.

Anticonvulsant Properties

Preliminary studies suggest that this compound exhibits significant anticonvulsant properties. In vitro assays and molecular docking simulations have indicated that this compound interacts effectively with GABA_A receptors, which is critical for its potential use in treating seizure disorders.

Comparative Analysis with Other Benzodiazepines

The biological activity of this compound can be compared with other well-known benzodiazepines:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diazepam | 7-Chloro derivative | Widely used anxiolytic |

| Nitrazepam | 7-Nitro derivative | Potent sedative with anticonvulsant properties |

| Clonazepam | 7-Chloro derivative with nitro group | Effective for seizure disorders |

| Lorazepam | No substitutions on benzene ring | Shorter half-life compared to others |

The unique presence of a bromobenzyl group in our compound may confer distinct biological properties that warrant further investigation.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in the body. These studies typically assess absorption, distribution, metabolism, and excretion (ADME) profiles. Early research indicates favorable pharmacokinetic properties that may enhance its therapeutic potential.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential:

- In Vitro Studies : Assays have demonstrated that this compound displays a significant reduction in seizure activity in animal models when compared to control groups treated with saline.

- Molecular Docking Studies : These studies suggest that the compound has a higher binding affinity for GABA_A receptors than some traditional benzodiazepines like diazepam and lorazepam. This could imply a stronger therapeutic effect at lower doses.

Q & A

Q. What are the established synthetic routes for 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach, starting with the construction of the benzodiazepine core. A common method includes:

- Step 1 : Condensation of an appropriate amine with a ketone precursor under acidic or basic conditions to form the diazepine ring.

- Step 2 : Alkylation at the N1 position using 3-bromobenzyl bromide.

- Step 3 : Purification via recrystallization or chromatography.

Critical factors affecting yield include:

Q. How does the 3-bromobenzyl substituent influence the compound’s physicochemical properties compared to other benzodiazepine derivatives?

The 3-bromobenzyl group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier permeability. Comparative studies with non-halogenated analogs (e.g., methyl or phenyl substitutions) show:

Q. What in vitro assays are recommended to evaluate its interaction with GABAA receptors?

- Radioligand displacement assays : Use [³H]flumazenil to measure affinity for the benzodiazepine-binding site.

- Electrophysiology : Patch-clamp studies on recombinant αxβyγz GABAA receptors to assess potentiation of GABA-induced currents.

- Calcium imaging : Fluorescent dyes (e.g., Fluo-4) in neuronal cell lines to quantify functional modulation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the final alkylation step?

Methodological strategies :

Q. Data from analogous compounds :

| Substituent | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 3-Bromobenzyl | 45 | DMF, 80°C, 12h | |

| 4-Chlorobenzyl | 62 | Acetonitrile, 60°C, 8h |

Q. How to resolve contradictions in pharmacological data across different animal models?

Example: A compound may show anxiolytic effects in rats but not mice.

Q. What structure-activity relationship (SAR) trends are observed for substitutions at the N1 and C5 positions?

Key findings from benzodiazepine derivatives:

| Position | Substituent | Effect on Activity | Source |

|---|---|---|---|

| N1 | 3-Bromobenzyl | ↑ Selectivity for α2/α3 GABAA subtypes | |

| C5 | Phenyl | Baseline anxiolytic activity | |

| C5 | 4-Fluorophenyl | ↑ Metabolic stability |

Q. What advanced analytical techniques are suitable for characterizing degradation products?

- LC-HRMS : Identifies oxidative metabolites (e.g., bromine loss or hydroxylation).

- NMR crystallography : Resolves stereochemical changes in aged samples.

- X-ray photoelectron spectroscopy (XPS) : Detects halogen displacement in accelerated stability studies .

Q. How to design in vivo studies to assess neurotoxicity while avoiding confounding sedation?

- Dose stratification : Use sub-sedative doses (e.g., 1–3 mg/kg in rodents) based on locomotor activity tests.

- Biomarker panels : Measure glial fibrillary acidic protein (GFAP) and TNF-α in cerebrospinal fluid.

- Behavioral assays : Combine elevated plus maze (anxiolysis) and rotarod (motor coordination) .

Q. What computational methods predict the compound’s binding mode to GABAA receptors?

Q. How do enantiomers of this compound differ in pharmacological profiles, and what chiral resolution methods are effective?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.